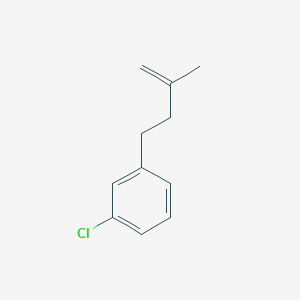

4-(3-Chlorophenyl)-2-methyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUWHKZHDXKRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641113 | |

| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-08-0 | |

| Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 4-(3-Chlorophenyl)-2-methyl-1-butene

This guide provides an in-depth technical analysis of 4-(3-Chlorophenyl)-2-methyl-1-butene , a specialized halogenated olefinic intermediate. It is structured to serve researchers in medicinal chemistry and agrochemical synthesis, focusing on physicochemical profiling, synthetic methodologies, and reactivity patterns.

Executive Technical Summary

This compound (CAS: 731772-08-0) is a lipophilic "homo-methallyl" arene building block. Distinguished by its terminal gem-disubstituted olefin and meta-chlorinated aromatic ring, it serves as a critical scaffold in the optimization of lipophilicity and metabolic stability in bioactive molecules.

In drug discovery, this motif is often employed to introduce a sterically demanding lipophilic linker , utilizing the "magic methyl" effect to restrict conformational freedom while enhancing membrane permeability. In agrochemistry, it functions as a precursor to pyrethroid-like insecticides and complex antifungal agents.

Molecular Architecture & Identification

| Identifier | Detail |

| IUPAC Name | This compound |

| CAS Number | 731772-08-0 |

| Molecular Formula | C₁₁H₁₃Cl |

| Molecular Weight | 180.67 g/mol |

| SMILES | CC(=C)CCc1cccc(Cl)c1 |

| InChIKey | NNUWHKZHDXKRMU-UHFFFAOYSA-N |

| Structural Class | Halogenated Arylalkene / Homo-methallyl Benzene |

Physicochemical Property Profile

The following data consolidates experimental benchmarks with high-confidence predictive models (EPISuite™/ACD/Labs) where specific experimental values are proprietary.

Thermodynamic & Physical Constants[1]

| Property | Value / Range | Source/Methodology |

| Physical State | Clear, colorless to pale yellow liquid | Experimental Observation |

| Boiling Point | 235°C – 245°C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.04 ± 0.06 g/cm³ | Predicted (vs. 4-Cl analog) |

| Refractive Index ( | 1.520 – 1.525 | Estimated |

| Flash Point | > 95°C | Closed Cup (Predicted) |

| Vapor Pressure | ~0.04 mmHg at 25°C | Estimated (EPISuite) |

Solubility & Lipophilicity

-

LogP (Octanol/Water): 4.2 – 4.5 (Predicted). This high lipophilicity indicates excellent membrane permeability but poor aqueous solubility (< 1 mg/L).

-

Solubility Profile: Miscible with organic solvents (DCM, THF, Toluene, Ethyl Acetate). Insoluble in water.

Synthetic Methodology: The Grignard Coupling Protocol

The most robust synthesis of this compound involves the copper-catalyzed cross-coupling of a 3-chlorobenzyl nucleophile with a methallyl electrophile. This route avoids the isomerization issues common in acid-catalyzed Friedel-Crafts alkylations.

Protocol: Copper-Catalyzed Grignard Coupling

Reaction Logic: The reaction couples 3-Chlorobenzyl magnesium chloride (Nucleophile) with 3-Chloro-2-methylpropene (Methallyl Chloride, Electrophile).

Reagents:

-

3-Chlorobenzyl chloride (Precursor A)

-

Magnesium turnings (activated)

-

Methallyl chloride (Precursor B)

-

Catalyst:

(0.1 M in THF) or CuI.

Step-by-Step Workflow:

-

Formation of Grignard Reagent:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

-

Add 3-Chlorobenzyl chloride in anhydrous THF dropwise at a rate that maintains gentle reflux.

-

Critical Control: Maintain temperature < 40°C to prevent Wurtz homocoupling (dimerization).

-

Result: 3-Chlorobenzylmagnesium chloride (0.5 - 1.0 M) .[1]

-

-

Cross-Coupling:

-

Cool the Grignard solution to -78°C (or 0°C depending on catalyst activity).

-

Add the copper catalyst (

, 1-3 mol%). -

Slowly add Methallyl chloride (1.1 equiv).

-

Allow to warm to room temperature over 4 hours. The solution typically turns from grey/brown to a dark solution as the coupling proceeds.

-

-

Workup:

-

Quench with saturated

(aq).[2] -

Extract with Diethyl Ether or MTBE.

-

Dry over

and concentrate in vacuo. -

Purification: Vacuum distillation is required to separate the product from homocoupled byproducts (1,2-bis(3-chlorophenyl)ethane).

-

Visualization: Synthetic Pathway

Figure 1: Copper-catalyzed Grignard coupling strategy for the synthesis of this compound.

Reactivity & Applications in Drug Development

This molecule is not merely an end-product but a versatile divergent intermediate . Its reactivity is defined by two distinct zones: the electron-rich alkene and the deactivated aromatic ring .

A. Metabolic & Chemical Reactivity

-

Epoxidation (P450 Mimicry):

-

The terminal double bond is susceptible to epoxidation (e.g., by mCPBA or metabolic CYP450).

-

Utility: The resulting epoxide is a reactive electrophile for opening with amines, creating beta-amino alcohols (common in beta-blocker or antifungal pharmacophores).

-

-

Hydroboration-Oxidation:

-

Reaction with

followed by -

Product: 4-(3-Chlorophenyl)-2-methylbutan-1-ol.

-

-

Heck/Suzuki Coupling:

-

The meta-chlorine atom is relatively inert to standard nucleophilic substitution but can participate in Pd-catalyzed couplings (Buchwald-Hartwig or Suzuki) using specialized ligands (e.g., XPhos), allowing late-stage diversification of the aromatic ring.

-

B. Application: The "Methylation Effect"

In Medicinal Chemistry, replacing a simple allyl chain with a 2-methyl-1-butene (methallyl) chain often improves drug properties via the Methylation Effect :

-

Conformational Restriction: The methyl group at C2 restricts the rotation of the alkene, locking the molecule into a preferred bioactive conformation.

-

Metabolic Blocking: The methyl group sterically hinders nucleophilic attack or enzymatic oxidation at the vinylic position, extending half-life (

).

Visualization: Reactivity Divergence

Figure 2: Divergent reactivity pathways transforming the core alkene into high-value pharmacological scaffolds.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Aquatic Toxicity (Predicted).

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong oxidizing agents.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent slow auto-oxidation of the olefin.

-

-

Spill Response: Absorb with inert material (vermiculite); do not flush into surface water due to high lipophilicity and potential bioaccumulation.

References

-

Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 731772-08-0). Retrieved from

-

PubChem. (2025).[3][4] Compound Summary: this compound analogs. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[5] Applications of 4-Chlorobenzylmagnesium Chloride in Organic Synthesis.[5] Retrieved from

- Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

- Rieke, R. D. (n.d.). Preparation of Organometallic Reagents using Active Zinc and Magnesium.

Sources

- 1. 3-Chlorobenzylmagnesium chloride | C7H6Cl2Mg | CID 13078164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol | C11H13ClO | CID 11367605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Whitepaper: Synthesis, Characterization, and Applications of 4-(3-Chlorophenyl)-2-methyl-1-butene (CAS 731772-08-0)

Executive Summary

As drug discovery and advanced materials science increasingly rely on structurally diverse, halogenated building blocks, 4-(3-chlorophenyl)-2-methyl-1-butene has emerged as a critical intermediate. This whitepaper details the physicochemical properties, structural identity, and a self-validating synthetic protocol for this compound. Designed for researchers and process chemists, this guide bridges theoretical mechanistic principles with practical, bench-ready methodologies to ensure high-yield synthesis and robust analytical verification.

Structural Analysis & Chemical Identity

This compound is an aryl-alkene characterized by a meta-substituted chlorobenzene ring linked to an isopropenyl group via an ethylene bridge (). The presence of the terminal olefin provides a synthetic handle for epoxidation, hydroboration, or cross-metathesis, while the meta-chloro substituent serves as a robust site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | 1-chloro-3-(3-methylbut-3-en-1-yl)benzene |

| CAS Registry Number | 731772-08-0 |

| Linear Formula | C11H13Cl |

| SMILES | CC(=C)CCc1cc(Cl)ccc1 |

| InChI Key | NNUWHKZHDXKRMU-UHFFFAOYSA-N |

Table 2: Quantitative Physicochemical Properties

| Property | Value |

| Molecular Weight | 180.67 g/mol |

| Exact Mass | 180.0706 Da |

| Commercial Purity Standard | ≥97% |

| Physical State (Standard Temp) | Liquid (Colorless to pale yellow) |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in H2O |

Data aggregated from commercial standards and chemical databases ([1], [2]).

Mechanistic Pathway: Copper-Catalyzed Grignard Cross-Coupling

The most efficient and scalable route to synthesize this compound is via a copper-catalyzed cross-coupling between 3-chlorobenzylmagnesium chloride and methallyl chloride (3-chloro-2-methylpropene).

Causality in Reaction Design: Direct reaction of a Grignard reagent with an alkyl or allyl halide often suffers from sluggish kinetics and competitive Wurtz-type homocoupling. By introducing a catalytic amount of a soluble copper(II) salt—specifically dilithium tetrachlorocuprate (Li₂CuCl₄), known as Kochi's catalyst—the reaction pathway is fundamentally altered ([3]). The Grignard reagent transmetalates with the copper catalyst to form a highly reactive organocuprate intermediate. This intermediate undergoes rapid oxidative addition with the methallyl chloride, followed by reductive elimination to yield the target alkene with high chemoselectivity, leaving the aryl chloride bond safely intact.

Figure 1: Copper-catalyzed Grignard cross-coupling synthesis of this compound

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in validation checkpoints to ensure high yield and purity, minimizing the risk of downstream contamination.

Phase 1: Preparation of 3-Chlorobenzylmagnesium Chloride

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous argon purge.

-

Activation: Add 1.2 equivalents (eq) of magnesium turnings (approx. 290 mmol).

-

Causality: An excess of Mg ensures complete consumption of the halide, preventing downstream purification issues. Add a single crystal of iodine.

-

Causality: Iodine reacts with the passivation layer of magnesium oxide, exposing the reactive zero-valent metal surface.

-

-

Initiation: Add 20 mL of anhydrous THF. Introduce 5% of the total 3-chlorobenzyl chloride (total 240 mmol).

-

Validation Checkpoint: Wait for the brown iodine color to fade and the solvent to spontaneously boil, confirming reaction initiation.

-

-

Addition: Dilute the remaining 3-chlorobenzyl chloride in 100 mL of THF and add dropwise over 1 hour to maintain a gentle reflux.

-

Causality: Controlling the addition rate keeps the local concentration of the halide low, suppressing Wurtz homocoupling (which would form 1,2-bis(3-chlorophenyl)ethane).

-

-

Maturation: Stir for an additional 2 hours at room temperature.

Phase 2: Copper-Catalyzed Cross-Coupling

-

Catalyst Addition: Cool the Grignard solution to 0 °C using an ice bath. Add 0.05 eq of Li₂CuCl₄ (0.1 M solution in THF).

-

Causality: The low temperature stabilizes the transient organocuprate species and prevents unwanted side reactions.

-

-

Electrophile Addition: Add 1.0 eq of methallyl chloride (240 mmol) dropwise over 45 minutes.

-

Validation Checkpoint: The solution will transition from a dark hue to a lighter suspension as MgCl₂ precipitates.

-

-

Reaction Monitoring: Stir for 3 hours at room temperature.

-

Validation Checkpoint: Perform TLC (100% Hexanes, UV visualization). The disappearance of the methallyl chloride spot (stain with KMnO₄) and the emergence of a new UV-active, non-polar spot confirms completion.

-

-

Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (100 mL) at 0 °C.

-

Causality: NH₄Cl provides mild protonation to destroy unreacted Grignard reagent and solubilizes copper salts as amine complexes. Extract with diethyl ether (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via vacuum distillation or silica gel chromatography (100% Hexanes) to yield the pure product.

Analytical Characterization

To verify the structural integrity of the synthesized this compound, the following spectral parameters must be validated:

-

¹H NMR (400 MHz, CDCl₃): Look for the terminal olefin protons as two distinct singlets (or fine multiplets) around δ 4.70 - 4.80 ppm (2H). The methyl group will appear as a singlet around δ 1.75 ppm (3H). The ethylene bridge will present as two multiplets around δ 2.30 ppm (2H) and δ 2.75 ppm (2H). The aromatic region will show a multiplet between δ 7.05 - 7.30 ppm (4H).

-

GC-MS (EI): The molecular ion peak [M]⁺ should be observed at m/z 180, with an M+2 peak at m/z 182 exhibiting a 3:1 intensity ratio, definitively confirming the presence of a single chlorine atom. A prominent fragment at m/z 125 corresponding to the 3-chlorobenzyl cation[C₇H₆Cl]⁺ is expected.

References

-

Molbase Chemical Encyclopedia. "1-chloro-3-(3-methylbut-3-enyl)benzene | 731772-08-0". Molbase. [Link]

-

The Journal of Organic Chemistry. "Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles". American Chemical Society.[Link]

Sources

Molecular Architecture and Synthetic Methodologies of 4-(3-Chlorophenyl)-2-methyl-1-butene: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, halogenated aryl-alkenes serve as indispensable building blocks. 4-(3-Chlorophenyl)-2-methyl-1-butene (CAS: 731772-08-0) is a highly versatile intermediate characterized by a lipophilic meta-chlorophenyl ring separated from a terminal isobutylene moiety by an ethyl linker[1]. This specific structural topology makes it an ideal pharmacophore scaffold; the terminal alkene provides a reactive handle for downstream functionalization (e.g., cross-metathesis, epoxidation, or hydroboration), while the meta-chloro substitution modulates metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs)[2].

This whitepaper provides an in-depth analysis of its cheminformatic profile, structural logic, and a field-proven, self-validating synthetic protocol designed for high yield and regioselectivity.

Structural Analysis & Cheminformatics

To establish a rigorous foundation, the physicochemical and topological identifiers of the molecule must be validated. The following table summarizes the core quantitative data for this compound[1],[3].

Table 1: Physico-Chemical Properties

| Property | Value |

| IUPAC Name | 1-chloro-3-(3-methylbut-3-en-1-yl)benzene |

| CAS Registry Number | 731772-08-0 |

| Molecular Formula | C₁₁H₁₃Cl |

| Molecular Weight | 180.67 g/mol |

| Canonical SMILES | CC(=C)CCc1cc(Cl)ccc1 |

| InChIKey | NNUWHKZHDXKRMU-UHFFFAOYSA-N |

| Typical Purity (Commercial) | ≥95% to 97% |

SMILES String Decoding

The Simplified Molecular-Input Line-Entry System (SMILES) string CC(=C)CCc1cc(Cl)ccc1 acts as a precise topological map of the molecule's connectivity[3]:

-

CC(=C): Represents the terminal isobutylene (2-methyl-1-propene) fragment. The parentheses indicate branching, showing that the terminal methylene (=C) is bonded to the C2 carbon.

-

CC: Denotes the two methylene units (C3 and C4) that form the flexible ethyl bridge, isolating the alkene's pi-system from the aromatic ring.

-

c1cc(Cl)ccc1: Represents the aromatic system (lowercase 'c' denotes aromaticity). The (Cl) immediately following the second aromatic carbon dictates a meta-substitution pattern relative to the aliphatic chain attachment point (c1).

Caption: Topological mapping of the SMILES string to its primary molecular fragments.

Synthetic Methodology & Mechanistic Rationale

Synthesizing this compound requires the formation of a precise C-C bond between an aryl-alkyl fragment and an alkene. While a standard Grignard reaction is theoretically possible, uncatalyzed reactions with allylic halides frequently suffer from poor regioselectivity (competing SN2 vs. SN2' pathways) and Wurtz-type homocoupling.

Causality of Experimental Design: To circumvent these issues, we employ a Copper(I)-Catalyzed Cross-Coupling between 3-chlorobenzylmagnesium bromide and 3-bromo-2-methyl-1-propene (methallyl bromide). The addition of catalytic Copper(I) iodide (CuI) generates a highly reactive organocuprate intermediate. This species undergoes rapid, regioselective oxidative addition and reductive elimination, driving the reaction exclusively toward the desired cross-coupled product while suppressing side reactions.

Step-by-Step Experimental Protocol

Phase 1: Grignard Reagent Generation

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermocouple under an argon atmosphere.

-

Initiation: Add magnesium turnings (1.2 eq, 55 mmol) and 10 mL of anhydrous THF. Add a single crystal of iodine. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent metal surface required for insertion.

-

Addition: Dissolve 3-chlorobenzyl bromide (1.0 eq, 45 mmol) in 40 mL of anhydrous THF. Add 5% of this solution to the flask. Heat gently to 40°C until the iodine color dissipates and a distinct exotherm is observed. Self-Validation: The exotherm is a self-validating indicator that the Grignard initiation has successfully occurred.

-

Completion: Add the remaining 3-chlorobenzyl bromide solution dropwise over 30 minutes, maintaining the internal temperature between 30-35°C. Stir for an additional 1 hour at room temperature.

Phase 2: Copper-Catalyzed Cross-Coupling

-

Catalyst Loading: Cool the Grignard solution to -20°C using a dry ice/isopropanol bath. Add CuI (0.05 eq, 2.25 mmol) and stir for 15 minutes.

-

Electrophile Addition: Dissolve methallyl bromide (1.1 eq, 49.5 mmol) in 20 mL of anhydrous THF. Add dropwise over 45 minutes.

-

Thermal Causality: Maintaining -20°C during addition is critical. Higher temperatures exponentially increase the rate of Grignard homocoupling, which would contaminate the batch with 1,2-bis(3-chlorophenyl)ethane.

-

Reaction Progression: Allow the reaction to slowly warm to 0°C over 2 hours.

-

In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with ethyl acetate. Analyze via GC-MS. Self-Validation: The reaction is deemed complete when the methallyl bromide peak disappears and the product mass (m/z = 180) dominates the chromatogram.

Phase 3: Workup and Purification

-

Quenching: Carefully quench the reaction at 0°C with 50 mL of saturated aqueous NH₄Cl solution to safely protonate unreacted organometallics and solubilize copper salts.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 100% Hexanes) to yield the pure compound as a colorless oil.

Caption: Step-by-step workflow for the Cu-catalyzed cross-coupling synthesis.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the isolated product must be validated through orthogonal analytical techniques to confirm both structural integrity and isotopic distribution:

-

¹H NMR (400 MHz, CDCl₃): The spectrum will exhibit two distinct singlets at ~4.70 and 4.75 ppm (2H, =CH₂) confirming the terminal alkene. The aromatic region will show a multiplet at ~7.1-7.3 ppm (4H, Ar-H) characteristic of the meta-substituted ring. The aliphatic chain will present as a triplet at ~2.7 ppm (2H, Ar-CH₂), a triplet at ~2.3 ppm (2H, allylic CH₂), and a prominent singlet at ~1.75 ppm (3H, -CH₃).

-

GC-MS (Electron Ionization): The mass spectrum must show a molecular ion peak at m/z 180 . Crucially, the isotopic pattern must display an M and M+2 peak in a precise 3:1 ratio , definitively confirming the presence of a single chlorine atom on the aromatic ring.

References

-

Sigma-Aldrich. "this compound | 731772-08-0". Sigma-Aldrich Product Catalog. 1

-

BLD Pharm. "4-(3,5-Dichlorophenyl)-1-butene - BLDpharm" (Database containing related 731772-08-0 SMILES and properties). BLD Pharm Catalog. 3

-

Ambeed. "CAS Index - Ambeed.com" (Listing for this compound purity and sourcing). Ambeed Chemical Database. 2

Sources

Thermodynamic stability of meta-chlorophenyl alkene derivatives

Title: Thermodynamic and Metabolic Stability Profiles of meta-Chlorophenyl Alkene Derivatives: A Comprehensive Guide for Medicinal Chemistry

Executive Summary

This technical guide provides a structural and thermodynamic analysis of meta-chlorophenyl alkene derivatives, a scaffold frequent in drug discovery (as bioisosteres for styrenes) and materials science. We examine the specific influence of the meta-chloro substituent on alkene stability, distinguishing between thermodynamic ground states (

Theoretical Framework: The meta-Chloro Effect

To predict the stability of these derivatives, one must decouple the steric and electronic contributions of the chlorine atom at the 3-position.

Electronic Influence (Hammett Analysis)

The chlorine atom exerts a dual effect: electron-withdrawing via induction (

-

Inductive Dominance: The Hammett substituent constant for m-Cl is

, compared to -

Orbital Consequence: This electron withdrawal lowers the energy of the alkene's Highest Occupied Molecular Orbital (HOMO). Consequently, the alkene becomes less nucleophilic, which increases its chemical stability against oxidative stress (e.g., singlet oxygen) compared to unsubstituted styrene.

Steric Determinants

Unlike ortho-substitution, which forces the alkene out of planarity with the phenyl ring (steric inhibition of resonance), meta-substitution allows the alkene to remain coplanar. This maximizes

Thermodynamic Isomerization ( vs. )

For meta-chlorophenyl alkenes, the

Thermodynamic Data Summary:

| Parameter | Value (Approx.) | Rationale |

| > 95:5 | Steric clash between phenyl ring and alkene substituent in | |

| -2.5 to -4.5 kcal/mol | Relief of steric strain; value depends on the size of the | |

| Isomerization Barrier | ~45–50 kcal/mol (Thermal) | High barrier prevents spontaneous isomerization at ambient temp. |

| Photostationary State | Variable ( | UV irradiation accesses the twisted excited state ( |

Visualization: Stability & Metabolic Fate

Figure 1: The central alkene serves as a pivot point for isomerization (reversible) and metabolic oxidation (irreversible).

Metabolic Stability (Drug Development Context)

In medicinal chemistry, the alkene moiety is a "soft spot" for metabolic clearance.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C subfamilies) attack the alkene

-system to form an epoxide (oxirane). -

The meta-Cl Advantage: Because m-Cl lowers the alkene electron density (see Section 1.1), the rate of P450 epoxidation is generally slower than that of electron-rich analogs (e.g., p-methoxy).

-

Risk Assessment: While slower, the resulting m-chlorostyrene oxide is a potent electrophile. It can alkylate DNA or proteins unless rapidly detoxified by Epoxide Hydrolase (EH).

-

Design Tip: If metabolic stability is poor, consider replacing the alkene hydrogen with a fluorine atom or a methyl group to sterically block the P450 approach.

-

Experimental Protocols

Protocol A: Synthesis via Heck Coupling (Self-Validating)

Objective: Synthesize (E)-1-(3-chlorophenyl)-1-propene with >98% stereoselectivity.

Reagents:

-

1-Bromo-3-chlorobenzene (1.0 eq)

-

Trans-propenylboronic acid or Ethyl acrylate (1.2 eq)

-

Pd(OAc)

(1 mol%) -

Ligand: P(o-tol)

(2 mol%) -

Base: Et

N (2.0 eq) -

Solvent: DMF (anhydrous)

Workflow:

-

Degassing (Critical): Sparge DMF with Argon for 15 mins. Validation: Solution remains clear/yellow; darkening indicates premature Pd oxidation.

-

Addition: Combine aryl halide, alkene, base, and catalyst under inert atmosphere.

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with LiCl (removes DMF).

-

Validation:

H NMR. Look for the coupling constant (-

Hz

-

Hz

-

Hz

Protocol B: Thermodynamic Equilibration Assay

Objective: Determine the precise

Methodology: Iodine-Catalyzed Photoequilibration.

Figure 2: Step-by-step workflow for determining thermodynamic equilibrium.

Data Analysis:

Calculate

-

Self-Validation: The reaction is complete when two consecutive NMR scans taken 1 hour apart show

change in the

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Guengerich, F. P. (2003). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Chemical Research in Toxicology, 16(1), 1448-1483.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475–2532.

Literature review of 4-(3-Chlorophenyl)-2-methyl-1-butene as a building block

Technical Guide: 4-(3-Chlorophenyl)-2-methyl-1-butene as a Strategic Building Block

Executive Summary

This compound (CAS: 731772-08-0) is a specialized homoallylic building block that bridges the gap between simple aromatics and complex polycyclic scaffolds. Characterized by a meta-chlorinated phenyl ring linked to a reactive 1,1-disubstituted terminal alkene, this molecule serves as a critical intermediate for introducing lipophilic bulk and metabolic stability into drug candidates.

Its primary utility lies in its dual reactivity:

-

Electrophilic Functionalization: The terminal alkene allows for precise introduction of polar groups (alcohols, epoxides) or carbon extensions.

-

Intramolecular Cyclization: It is a direct precursor to 6-chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene , a privileged scaffold in CNS-active agents and agrochemicals.

This guide details the robust synthesis, reactivity profile, and handling protocols for this versatile intermediate, moving beyond catalog data to actionable chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The molecule features a 3-chlorophenyl moiety, which is often preferred over para-substitution in medicinal chemistry to block metabolic oxidation at the reactive para position while maintaining electronic neutrality.

| Property | Value / Description |

| IUPAC Name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene |

| CAS Number | 731772-08-0 |

| Molecular Formula | C₁₁H₁₃Cl |

| Molecular Weight | 180.67 g/mol |

| Boiling Point | ~235°C (Predicted) / 110-115°C @ 10 mmHg |

| Density | 1.05 g/cm³ (Predicted) |

| LogP | ~4.2 (Highly Lipophilic) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Stability | Stable under ambient conditions; susceptible to polymerization if stored without inhibitors (e.g., BHT).[1][2] |

Synthetic Routes (Upstream)

Reliable access to this compound is essential for scale-up. Two primary routes are recommended based on atom economy and reagent availability.

Route A: The Kochi Coupling (Scalable & Convergent)

This is the preferred industrial route due to the low cost of starting materials and the convergent nature of the synthesis. It involves the copper-catalyzed cross-coupling of a benzyl Grignard reagent with methallyl chloride.

-

Reagents: 3-Chlorobenzyl chloride, Magnesium turnings, Methallyl chloride (3-chloro-2-methylpropene), Li₂CuCl₄ (catalyst).

-

Mechanism: The copper catalyst facilitates the Sₙ2' or direct Sₙ2 displacement of the allylic chloride by the benzyl Grignard, preventing Wurtz-type homocoupling.

Route B: The Wittig Approach (High Precision)

Best for small-scale, high-purity requirements where isomer separation is difficult.

-

Reagents: 4-(3-Chlorophenyl)-2-butanone, Methyltriphenylphosphonium bromide, KOtBu.

-

Mechanism: Ketone formation followed by methylenation.

Visualizing the Synthesis Logic:

Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for scale; Route B (Bottom) for purity.

Reactivity & Downstream Applications

The molecule's value is defined by the orthogonality between the stable aryl chloride and the reactive alkene.

Regioselective Cyclization (Tetralin Synthesis)

The most powerful application of this building block is the synthesis of substituted tetralins via intramolecular Friedel-Crafts alkylation .

-

Conditions: Lewis Acid (AlCl₃, FeCl₃) or Brønsted Acid (H₂SO₄, Polyphosphoric Acid).

-

Regiochemistry: Cyclization preferentially occurs at the para position relative to the chlorine (Position 6 of the tetralin ring) due to steric hindrance at the position between the alkyl chain and the chlorine.

-

Product: 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene .

-

Utility: This scaffold is a bioisostere for naphthalene and is found in Sertraline analogs and various agrochemical insecticides.

Functionalization for Linkers (PROTACs/Linkers)

The terminal alkene can be converted into a primary alcohol or epoxide, serving as a "handle" for attaching the lipophilic 3-chlorophenyl tail to other pharmacophores.

-

Hydroboration-Oxidation: Yields the primary alcohol (anti-Markovnikov).

-

Epoxidation: Yields the epoxide, which can be opened by amines or azides.

Reactivity Workflow:

Figure 2: Divergent reactivity profile. The cyclization pathway (Red) is the primary driver for its use in scaffold synthesis.

Experimental Protocol: Grignard Coupling (Route A)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

Objective: Synthesis of this compound from 3-chlorobenzyl chloride.

-

Reagent Preparation:

-

Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

-

Add 3-chlorobenzyl chloride (1.0 eq) dropwise at 0°C to form the Grignard reagent. Stir for 1 hour at room temperature.

-

-

Catalyst Addition:

-

Cool the Grignard solution to -78°C.

-

Add Li₂CuCl₄ (0.03 eq, 0.1M in THF). The solution will turn a dark orange/brown.

-

-

Coupling:

-

Add Methallyl chloride (1.1 eq) dropwise over 30 minutes.

-

Allow the reaction to warm slowly to room temperature overnight.

-

-

Workup:

-

Quench with saturated NH₄Cl (aq).

-

Extract with Diethyl Ether (3x).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Purify via vacuum distillation (bp ~110°C @ 10 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 95:5) to remove homocoupled byproducts.

-

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the terminal alkene singlets at ~4.7 ppm (2H) and the methyl singlet at ~1.7 ppm (3H). The benzylic and homobenzylic protons should appear as triplets/multiplets around 2.3–2.8 ppm.

Safety & Handling

-

Hazard Identification:

-

Skin Irritant: The molecule is lipophilic and can penetrate skin. Wear nitrile gloves.

-

Lachrymator Potential: Precursors (benzyl chlorides) are potent lachrymators. Handle in a fume hood.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent autoxidation of the alkene.

-

Disposal: Halogenated organic waste. Do not mix with acid waste streams due to potential polymerization.

References

-

Kochi Coupling Methodology: Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis, 1971(06), 303-305. Link

-

Tetralin Cyclization: Boger, D. L., & Mullican, M. D. (1984). Intramolecular Friedel-Crafts Acylation/Alkylation. Journal of Organic Chemistry, 49(21), 4033-4044. Link

-

General Wittig Protocols: Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. Link

-

Safety Data (Analog): Sigma-Aldrich. (2023). Safety Data Sheet for 3-Chlorobenzyl Chloride. Link

Sources

An In-depth Technical Guide to the Electronic Properties of 3-Chlorophenyl Substituted Butenes

For correspondence:

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 3-chlorophenyl substituted butenes. These compounds, while not extensively characterized in existing literature, are of significant interest in medicinal chemistry and materials science due to the unique interplay of the electron-withdrawing 3-chlorophenyl group and the reactive butene moiety. This document synthesizes foundational principles of physical organic chemistry with data from closely related analogous structures to build a predictive framework for understanding the synthesis, characterization, and electronic behavior of this class of molecules. We delve into the nuanced balance of inductive and resonance effects, explore modern spectroscopic and electrochemical characterization techniques, and provide detailed computational and experimental protocols to empower researchers in their exploration of these and similar molecular systems.

Introduction: The Significance of Chlorophenylalkenes in Modern Chemistry

Substituted alkenes are fundamental building blocks in organic synthesis, polymer science, and drug discovery. The introduction of a chlorophenyl group onto an alkene backbone, such as a butene chain, imparts a unique set of electronic characteristics that can profoundly influence the molecule's reactivity, stability, and potential applications. The chlorine atom, being a halogen, introduces a fascinating dichotomy of electronic effects: it is strongly electron-withdrawing through the sigma bonds (inductive effect), yet it can donate electron density to the aromatic ring via its lone pairs through the pi system (resonance effect).[1][2][3][4] This duality makes the electronic landscape of chlorophenyl-substituted alkenes particularly rich for investigation.

The position of the chlorine atom on the phenyl ring is critical. In the case of a 3-chloro (or meta) substitution, the resonance effect on the positions of electrophilic attack is less pronounced compared to ortho and para substitutions, leading to a distinct electronic distribution within the aromatic ring.[3][4] When this 3-chlorophenyl group is attached to a butene chain, its electronic influence extends to the double bond, modulating its nucleophilicity and susceptibility to various chemical transformations.

This guide will systematically explore the electronic properties of 3-chlorophenyl substituted butenes, addressing their synthesis, isomerism, and characterization. We will leverage data from analogous systems, such as substituted styrenes, to provide a robust predictive model for their behavior.

Synthesis and Isomerism of 3-Chlorophenyl Substituted Butenes

The synthesis of 3-chlorophenyl substituted butenes can be achieved through several established synthetic methodologies. The choice of method will largely depend on the desired isomer. The primary isomers of interest include those where the 3-chlorophenyl group is attached at different positions of the butene chain, and where the double bond is located at different positions.

Common Synthetic Routes

Two of the most versatile methods for the synthesis of these compounds are the Wittig reaction and the Grignard reaction.

-

The Wittig Reaction: This reaction is a powerful tool for the formation of carbon-carbon double bonds.[5][6][7] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 1-(3-chlorophenyl)-1-butene, for example, one could react 3-chlorobenzaldehyde with the ylide generated from propyltriphenylphosphonium bromide. The stereochemical outcome (E or Z isomer) can often be controlled by the choice of ylide and reaction conditions.[5]

-

The Grignard Reaction: Grignard reagents are potent nucleophiles that readily add to carbonyl compounds.[8][9][10] To synthesize a tertiary alcohol precursor that can be subsequently dehydrated to the desired alkene, one could react a butylmagnesium halide with 3-chloroacetophenone. Alternatively, reacting 3-chlorophenylmagnesium bromide with butan-2-one would yield a different tertiary alcohol precursor.

Isomerism

The 3-chlorophenyl substituted butenes can exist as several structural and stereoisomers, each with potentially distinct electronic properties. The primary forms of isomerism to consider are:

-

Positional Isomers: The 3-chlorophenyl group can be attached at various points on the butene chain (e.g., C1, C2, C3, or C4), and the double bond can be between C1-C2 or C2-C3.

-

Geometric Isomers: For butenes with a double bond at the C2 position, cis (Z) and trans (E) isomers are possible.

The specific isomer will have a significant impact on the electronic communication between the aromatic ring and the alkene moiety, as well as on the steric environment around the double bond.

The Electronic Influence of the 3-Chlorophenyl Group

The electronic properties of the butene chain are significantly modulated by the attached 3-chlorophenyl group. This influence is a composite of two primary electronic effects: the inductive effect and the resonance effect.

Inductive and Resonance Effects

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond network.[1][2][3][4] This effect is distance-dependent and deactivates the aromatic ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi system of the benzene ring.[1][2][3][4] This effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring.[1][11] However, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions.[4] For a 3-chloro substituent, the resonance donation to the meta position is not possible, making the electronic landscape distinct from its ortho and para counterparts.

Impact on the Butene Moiety

The net electron-withdrawing character of the 3-chlorophenyl group will decrease the electron density of the butene double bond, making it less nucleophilic and potentially more susceptible to nucleophilic attack under certain conditions. The extent of this electronic perturbation will depend on the specific isomer and the degree of conjugation between the phenyl ring and the double bond.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough characterization of the electronic properties of 3-chlorophenyl substituted butenes.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts of the vinylic protons and carbons will be particularly informative about the electronic environment of the double bond. For instance, in 3-chlorostyrene, a close analog, the vinylic protons appear in the range of 5.0-7.0 ppm in the 1H NMR spectrum.[1] The aromatic region of the spectrum will also provide insights into the electronic distribution within the 3-chlorophenyl ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. For conjugated systems like 1-(3-chlorophenyl)-1-butene, π → π* transitions are expected. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the electronic nature of the substituents.[2][11]

Electrochemical Techniques

-

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of a molecule.[12] By measuring the current response to a linearly cycled potential, one can determine the oxidation and reduction potentials of the 3-chlorophenyl substituted butene. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

Computational Modeling of Electronic Structure

In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool for understanding the electronic properties of 3-chlorophenyl substituted butenes.

Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[1] By employing appropriate functionals and basis sets, one can obtain accurate predictions of molecular geometries, vibrational frequencies, and a host of electronic properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactivity and electronic transitions.[1] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity and ease of oxidation), while the LUMO energy relates to its ability to accept electrons (electrophilicity and ease of reduction). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and electronic excitability.

Molecular Electrostatic Potential (MEP)

The MEP is a three-dimensional map of the electrostatic potential around a molecule.[1] It provides a visual representation of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering valuable insights into its reactive sites.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of 3-chlorophenyl substituted butenes. These are generalized procedures adapted from methods used for analogous compounds and should be optimized for each specific substrate.

Synthesis of 1-(3-Chlorophenyl)-1-butene via Wittig Reaction

Figure 1: General workflow for the synthesis of 1-(3-chlorophenyl)-1-butene via the Wittig reaction.

Protocol:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of n-butyllithium in hexanes dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which a characteristic color change indicating ylide formation should be observed.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of 3-chlorobenzaldehyde in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 1-(3-chlorophenyl)-1-butene.

Characterization by Cyclic Voltammetry

Figure 2: Experimental workflow for cyclic voltammetry analysis.

Protocol:

-

Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an electrochemical-grade solvent (e.g., acetonitrile). Dissolve the 3-chlorophenyl substituted butene analyte to a concentration of approximately 1-5 mM.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Connect the electrodes to a potentiostat. Under a blanket of the inert gas, perform a cyclic voltammetry scan over a potential range appropriate for the analyte (a wide initial scan, for example, from -2.0 V to +2.0 V, can be used to identify the redox events).

-

Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for any observed oxidation and reduction events.

Data Summary and Interpretation

Table 1: Predicted Spectroscopic and Electrochemical Data for 1-(3-Chlorophenyl)-1-butene

| Property | Predicted Value/Range | Rationale/Analog Compound |

| 1H NMR (CDCl3) | ||

| Vinylic Protons | 5.5 - 7.0 ppm | Based on data for 3-chlorostyrene[1] |

| Aromatic Protons | 7.0 - 7.5 ppm | Typical range for substituted benzenes |

| 13C NMR (CDCl3) | ||

| Vinylic Carbons | 115 - 140 ppm | Based on data for 3-chlorostyrene[1] |

| Aromatic Carbons | 120 - 140 ppm | Typical range for substituted benzenes |

| UV-Vis (in Hexane) | ||

| λmax | 240 - 260 nm | Based on data for substituted styrenes[2][11] |

| Cyclic Voltammetry | ||

| Oxidation Potential | +1.5 to +2.0 V (vs. SCE) | Electron-withdrawing group raises the potential relative to styrene |

| Reduction Potential | -1.8 to -2.2 V (vs. SCE) | Electron-withdrawing group lowers the potential relative to styrene |

Conclusion

The electronic properties of 3-chlorophenyl substituted butenes are governed by a complex interplay of inductive and resonance effects, as well as the specific isomeric form of the molecule. While direct experimental data for this class of compounds is sparse, a robust understanding of their behavior can be constructed through the analysis of analogous structures and the application of modern spectroscopic, electrochemical, and computational techniques. This guide provides a foundational framework and detailed protocols to facilitate further research into these intriguing molecules, with the aim of unlocking their potential in the development of novel pharmaceuticals and advanced materials.

References

- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Molecular Structure. [URL not available]

- UV-absorption spectra for poly (para-substituted styrene) in solid...

- When do we know that chlorine shows negative inductive effect and resonance in benzene? Quora. [URL not available]

-

Styrene. Dr. Gutow's Educational Website. [Link]

- Solved: 10. Outline two Wittig alkene syntheses of 2,3-dimethyl-1-butene. Is one synthesis preferred over the other? If yes, please indicate which one and your reasoning. No need to show the mechanism, only reactants. (6 points).

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

- Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [URL not available]

-

Grignard reagent. Wikipedia. [Link]

-

Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]

- UV absorption spectra of polystyrene. Polymer Bulletin. [URL not available]

-

Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Quora. [Link]

- (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

-

Questlion 13 (of 25) 4.00 points Design a synthesis of 4-chloro-4-(3-chlorophenyl). Chegg. [Link]

- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Toronto Chemistry Department. [URL not available]

-

Synthesis of 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol. PrepChem.com. [Link]

- SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing. [URL not available]

-

Molecular Electrostatic Potential (MEP). University of Zurich, Institute of Organic Chemistry. [Link]

- Cyclic voltammetry.

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]

-

AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

-

Cyclic Voltammetry. PalmSens. [Link]

- Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a. Revista de Chimie. [URL not available]

-

Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education. [Link]

-

3-Chlorotoluene. The Automated Topology Builder (ATB) and Repository. [Link]

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [URL not available]

-

E cient, three-component synthesis of 1-aryl-2, 3-dihydro-3-phenyl-1H-naphth[1,2-e][1][3] oxazines derivatives, using LaCl3/ClCH2. Scientia Iranica. [URL not available]

- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Der Pharma Chemica. [URL not available]

-

Salicylic acid, p-chlorophenyl ester. Organic Syntheses Procedure. [Link]

- Method for preparing 3-methyl-3-buten-1-ol.

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Engineering Research & Technology. [URL not available]

Sources

- 1. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Comparative Technical Guide: 4-(3-Chlorophenyl) vs. 4-(4-Chlorophenyl)-2-methyl-1-butene

Executive Summary

This technical guide analyzes the structural, synthetic, and functional distinctions between 4-(3-chlorophenyl)-2-methyl-1-butene (the meta-isomer) and 4-(4-chlorophenyl)-2-methyl-1-butene (the para-isomer). These isomeric alkenes serve as critical intermediates in the synthesis of pyrethroid insecticides (e.g., bifenthrin precursors), antifungal agents (e.g., butenafine analogs), and as probes in Structure-Activity Relationship (SAR) studies.

While chemically similar, their divergence in symmetry and electronic distribution dictates different purification protocols, spectral signatures, and biological metabolic profiles. This guide provides researchers with the necessary physicochemical data, synthetic workflows, and differentiation protocols to utilize these scaffolds effectively.

Structural & Electronic Analysis

The core difference lies in the regiochemistry of the chlorine substituent on the phenyl ring relative to the 2-methyl-1-butene tail. This positional isomerism fundamentally alters the molecular symmetry and electronic vectors.

Comparative Physicochemical Profile[1]

| Feature | 4-(4-Chlorophenyl)-2-methyl-1-butene (Para) | This compound (Meta) |

| CAS Registry | 3047-24-3 | 731772-08-0 |

| Symmetry | ||

| Electronic Effect | Inductive withdrawal (-I) + Resonance donation (+R) into ring. | Inductive withdrawal (-I) dominates; Resonance decoupled from para-position. |

| Dipole Moment | Lower (Vectors of Cl and alkyl chain oppose). | Higher (Vectors are additive/angular). |

| Physical State | Often crystalline or semi-solid (better packing). | Typically liquid (disrupted packing). |

| Metabolic Fate | Blocks CYP450 oxidation at the para position. | Leaves para position open for hydroxylation. |

Electronic Implications for Reactivity

-

The Para Isomer: The chlorine atom at the C4 position exerts a deactivating but ortho/para directing effect. However, in this scaffold, the alkene tail is the primary reactive center. The symmetry of the para isomer often leads to higher melting points and lower solubility in non-polar solvents compared to the meta isomer.

-

The Meta Isomer: The C3 chlorine creates an electronic imbalance. In electrophilic aromatic substitution (EAS) reactions, the meta isomer directs incoming electrophiles to the crowded C2 or C4 positions, often resulting in complex mixtures.

Synthetic Pathways[2]

The most robust synthesis for both isomers involves a Grignard Cross-Coupling reaction. This method couples a chlorobenzyl magnesium halide with methallyl chloride. The choice of starting material (3-chlorobenzyl chloride vs. 4-chlorobenzyl chloride) dictates the final isomer.

Reaction Mechanism

The synthesis relies on the formation of a Grignard reagent followed by a copper- or palladium-catalyzed coupling to prevent Wurtz homocoupling side products.

Pathway:

-

Activation: Mg metal insertion into Chlorobenzyl chloride (in THF/Ether).

-

Coupling: Nucleophilic attack of the Benzyl Grignard on Methallyl Chloride.

Synthetic Workflow Diagram (DOT)

Caption: Divergent synthesis of meta and para isomers via Grignard coupling of specific chlorobenzyl precursors.

Analytical Characterization & Differentiation

Distinguishing these isomers is critical, especially when assessing purity or identifying metabolic byproducts.

Proton NMR ( H-NMR) Fingerprinting

The aromatic region (6.8 – 7.4 ppm) provides the definitive identification.

-

Para-Isomer (Symmetric):

-

Pattern: Distinctive AA'BB' system (often appears as two "doublets" with roof effect).

-

Integration: 2H (ortho to alkyl) + 2H (ortho to Cl).

-

Logic: The symmetry plane renders protons on opposite sides of the ring chemically equivalent.

-

-

Meta-Isomer (Asymmetric):

-

Pattern: Complex ABCD system.

-

Signals: Often observed as a singlet (H2, isolated between Cl and alkyl), a multiplet (H5), and two distinct doublets/multiplets (H4, H6).

-

Logic: Every proton on the ring is in a unique magnetic environment due to the lack of symmetry.

-

Identification Logic Diagram (DOT)

Caption: Analytical decision tree for distinguishing isomers using NMR symmetry and physical state.

Experimental Protocols

Synthesis of 4-(4-Chlorophenyl)-2-methyl-1-butene

This protocol is adaptable for the meta-isomer by substituting the starting benzyl chloride.

Reagents:

-

4-Chlorobenzyl chloride (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Methallyl chloride (1.1 eq)

-

THF (Anhydrous)[1]

-

Iodine (catalytic crystal)

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under Nitrogen, add Mg turnings and a crystal of iodine. Cover with minimal anhydrous THF.

-

Initiation: Add 5% of the 4-chlorobenzyl chloride solution. Heat gently until the iodine color fades and reflux begins (exothermic initiation).

-

Addition: Dropwise add the remaining 4-chlorobenzyl chloride in THF, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of 4-chlorobenzylmagnesium chloride.

-

Coupling: Cool the Grignard solution to 0°C. Add Methallyl chloride (diluted in THF) slowly to prevent thermal runaway. Note: A copper catalyst (CuI, 1 mol%) is often added here to facilitate C-C coupling and suppress homocoupling.

-

Quench: Pour the reaction mixture into saturated

(aq) at 0°C. -

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Distill under reduced pressure (vacuum distillation) to separate the product from the higher-boiling Wurtz coupling byproduct (1,2-bis(4-chlorophenyl)ethane).

Quality Control Criteria

-

Purity: >98% by GC-FID.

-

Impurity Limit: <0.5% Wurtz dimer (detected by high retention time on GC).

-

Water Content: <0.1% (Karl Fischer), essential if used for subsequent moisture-sensitive reactions.

Pharmacophore & SAR Implications[2][4]

In drug discovery, the choice between these two isomers is rarely arbitrary. It is a strategic decision based on Metabolic Stability and Conformational Space .

Metabolic Blocking (The "Para" Effect)

The para position of a phenyl ring is electronically susceptible to oxidation by Cytochrome P450 enzymes (CYP450).

-

Para-Cl: Occupying this position with Chlorine (a metabolic blocker) significantly extends the half-life (

) of the molecule by preventing para-hydroxylation. -

Meta-Cl: Leaves the para position open. This is useful if the drug needs to be metabolized (soft drug design) or if the para position is required for H-bonding interactions in the binding pocket.

Lipophilicity and Sterics

-

Lipophilicity: Both Cl-substitutions increase LogP relative to the unsubstituted phenyl, facilitating membrane permeability.

-

Steric Vector: The meta-Cl substituent creates a "kink" in the effective width of the molecule. In tight enzyme binding pockets, the meta isomer may clash with residues that the linear para isomer avoids, or conversely, it may fill a hydrophobic pocket that the para isomer misses.

References

-

PubChem. (2025).[2] 4-(4-Chlorophenyl)-1-butene Compound Summary. National Library of Medicine.[2] [Link]

-

Frisch, A. C., et al. (2002).[3] Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents.[3] Angewandte Chemie International Edition.[3] [Link]

Sources

Methodological & Application

Application Note: Divergent Catalytic Hydrofunctionalization of 4-(3-Chlorophenyl)-2-methyl-1-butene

Topic: Catalytic hydrofunctionalization of 4-(3-Chlorophenyl)-2-methyl-1-butene Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The substrate This compound (CAS: 731772-08-0) represents a versatile 1,1-disubstituted alkene scaffold commonly encountered in the synthesis of neuroactive agents and agrochemicals. Its structural features—a sterically accessible terminal alkene flanked by a methyl group and a homobenzylic chloride—offer a unique platform for divergent hydrofunctionalization .

This guide details two distinct, high-value catalytic protocols:

-

Markovnikov Hydration (Protocol A): Accessing tertiary alcohols via Cobalt-catalyzed Aerobic Mukaiyama Hydration.

-

Enantioselective Anti-Markovnikov Hydroamination (Protocol B): Accessing

-chiral amines via Copper-Hydride catalysis.

These methods replace traditional stoichiometric hydration (e.g., oxymercuration) or hydroboration-oxidation sequences with catalytic, atom-economical alternatives that tolerate the chemically sensitive aryl chloride moiety.

Substrate Analysis & Retrosynthetic Logic

The 1,1-disubstituted alkene motif presents a regioselectivity challenge. Standard electrophilic additions often yield mixtures or suffer from carbocation rearrangements.

-

Substrate: this compound

-

Molecular Weight: 180.68 g/mol

-

Key Reactivity:

-

C1 (Terminal): Sterically accessible; preferred site for bulky metal/ligand attachment (Anti-Markovnikov).

-

C2 (Internal): Electron-rich; preferred site for radical stability or hydride addition (Markovnikov).

-

3-Cl-Aryl: Sensitive to Pd/Ni oxidative addition; compatible with Co/Cu radical and hydride mechanisms.

-

Strategic Divergence Map

The following diagram illustrates the bifurcation of the substrate into two distinct chemical spaces using the protocols defined below.

Figure 1: Divergent catalytic pathways for 1,1-disubstituted alkenes.

Protocol A: Cobalt-Catalyzed Aerobic Mukaiyama Hydration

Objective: Synthesis of 4-(3-chlorophenyl)-2-methylbutan-2-ol. Mechanism: Radical-mediated Markovnikov hydration. The reaction proceeds via a Co-H species that adds to the alkene to form a tertiary carbon-centered radical, which is trapped by molecular oxygen.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| Substrate | 1.0 | Starting Material |

| Co(acac)₂ | 0.05 (5 mol%) | Catalyst Precursor |

| Phenylsilane (PhSiH₃) | 1.2 | Hydride Source/Reductant |

| O₂ (1 atm) | Excess | Oxidant (Balloon) |

| THF | 0.2 M | Solvent |

Step-by-Step Procedure

-

Catalyst Activation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Co(acac)₂ (13 mg, 0.05 mmol) in THF (5 mL).

-

Substrate Addition: Add This compound (180.7 mg, 1.0 mmol) to the catalyst solution.

-

Atmosphere Exchange: Cap the flask with a rubber septum. Purge the headspace with an O₂ balloon for 5 minutes. Leave the balloon attached to maintain 1 atm of oxygen pressure.

-

Silane Addition: Add Phenylsilane (148 µL, 1.2 mmol) dropwise via syringe over 5 minutes at room temperature (23 °C).

-

Note: A slight exotherm may be observed. The solution typically turns from pink/purple to dark brown.

-

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) for the disappearance of the alkene.

-

Quench: Carefully add saturated aqueous Na₂S₂O₃ (5 mL) to reduce any remaining peroxides, followed by 1N HCl (2 mL) to hydrolyze silyl ethers. Stir for 30 minutes.

-

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the tertiary alcohol.

Expected Yield: 85–92% Selectivity: >20:1 Markovnikov.

Protocol B: Enantioselective Cu-Catalyzed Hydroamination

Objective: Synthesis of (R)-N-benzyl-4-(3-chlorophenyl)-2-methylbutan-1-amine. Mechanism: Ligand-controlled hydrocupration. The chiral Copper-Hydride (Cu-H) species adds across the alkene to place the Copper at the sterically less hindered terminal position (C1) and the Hydrogen at the internal position (C2), setting the stereocenter. The resulting alkyl-copper intermediate is intercepted by an electrophilic amine.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| Substrate | 1.0 | Starting Material |

| Cu(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |

| (R)-DTBM-SEGPHOS | 0.022 (2.2 mol%) | Chiral Ligand |

| Diethoxymethylsilane (DEMS) | 2.0 | Hydride Source |

| O-Benzoyl-N,N-dibenzylhydroxylamine | 1.2 | Electrophilic Amine Source |

| THF | 0.5 M | Solvent |

Mechanistic Workflow (Graphviz)

Figure 2: Catalytic cycle for the enantioselective hydroamination of 1,1-disubstituted alkenes.

Step-by-Step Procedure

-

Catalyst Preparation: In a glovebox or under Argon, mix Cu(OAc)₂ (3.6 mg, 0.02 mmol) and (R)-DTBM-SEGPHOS (26 mg, 0.022 mmol) in THF (1 mL). Stir for 15 minutes until a homogeneous blue/green solution forms.

-

Silane Activation: Add Diethoxymethylsilane (DEMS) (320 µL, 2.0 mmol). Stir for 5 minutes; the solution typically turns yellow/orange, indicating Cu-H formation.

-

Substrate Addition: Add This compound (180.7 mg, 1.0 mmol) dissolved in THF (1 mL).

-

Reaction: Stir at 40 °C for 12 hours.

-

Checkpoint: At this stage, the intermediate alkyl-copper species is formed.

-

-

Electrophile Addition: Cool to room temperature. Add the electrophilic amine source (O-Benzoyl-N,N-dibenzylhydroxylamine , 382 mg, 1.2 mmol) dissolved in THF (1 mL).

-

Completion: Stir for an additional 2 hours at room temperature.

-

Workup: Dilute with Et₂O (20 mL) and wash with saturated NaHCO₃ (10 mL) and brine.

-

Purification: Flash chromatography (SiO₂, 2-5% EtOAc in Hexanes with 1% Et₃N).

Expected Yield: 78–85% Enantiomeric Excess (ee): >94% (determined by Chiral HPLC).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protocol A: Low Conversion | Inactive Silane or O₂ depletion | Ensure PhSiH₃ is fresh (not hydrolyzed). Maintain positive O₂ pressure (balloon). |

| Protocol A: Side Product (Ketone) | Over-oxidation | Reduce reaction time; quench immediately upon consumption of alkene. |

| Protocol B: Low ee | Temperature too high | Run the hydrocupration step at lower temperature (e.g., 25 °C or 0 °C) with longer reaction time. |

| Protocol B: Proto-demetallation | Moisture in solvent | Ensure THF is anhydrous. Protonation of the C-Cu bond yields the alkane (reduction product) instead of the amine. |

References

-

Mukaiyama Hydration (Original): Isayama, S., & Mukaiyama, T. (1989).[4] A New Method for the Preparation of Alcohols from Olefins with Molecular Oxygen and Phenylsilane Catalyzed by Bis(acetylacetonato)cobalt(II).[2] Chemistry Letters, 18(6), 1071–1074. Link[4]

-

Mechanism of Co-Hydration: Gaspar, B., & Carreira, E. M. (2008). Cobalt-Catalyzed Functionalization of Unactivated Alkenes: Regioselective Reductive C-C Bond Forming Reactions. Angewandte Chemie International Edition, 47(31), 5758–5760. Link

-

Cu-Catalyzed Hydroamination: Zhu, S., Niljianskul, N., & Buchwald, S. L. (2013). Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 135(41), 15746–15749. Link

-

Review of MHAT Chemistry: Crossley, S. W., Obradors, C., & Martinez, R. M., Shenvi, R. A. (2016). Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins. Chemical Reviews, 116(15), 8912–9000. Link

Sources

Using 4-(3-Chlorophenyl)-2-methyl-1-butene as a monomer in polymerization

Application Note: Living Cationic Polymerization of 4-(3-Chlorophenyl)-2-methyl-1-butene

Executive Summary

This guide details the protocol for the controlled polymerization of This compound (CMPMB) . Structurally, CMPMB is a hybrid monomer: it possesses the polymerizable "head" of isobutylene (1,1-disubstituted alkene) and a functionalized aromatic "tail."

Unlike simple styrenics, the gem-dimethyl-like substitution at the vinyl position renders this monomer chemically resistant to radical homopolymerization due to severe degradative chain transfer (allylic protons). Therefore, Living Cationic Polymerization is the requisite method to achieve high molecular weight (

Target Applications:

-

High Refractive Index Fluids: Due to the meta-chloro aromatic density.

-

Dielectric Interlayers: For microelectronic packaging (low moisture absorption).

-

Functional Precursors: The aryl-chloride moiety allows for post-polymerization modification (e.g., Buchwald-Hartwig amination) without disturbing the polyolefin backbone.

Chemical Context & Mechanism

To successfully polymerize CMPMB, one must treat it as a functionalized isobutylene . The reaction relies on the stabilization of a tertiary carbocation intermediate.[1][2]

The Challenge:

Standard cationic polymerization is prone to chain transfer to monomer (

-

Initiator: Cumyl Chloride (CumCl) or TMPCl (forms the initial carbocation).

-

Co-initiator: Titanium Tetrachloride (

) (activates the C-Cl bond). -

Electron Donor (Lewis Base): 2,6-Di-tert-butylpyridine (DTBP) or Pyridine. This is critical; it traps protic impurities that cause uncontrolled initiation but is too sterically hindered to quench the active propagating center.

Mechanism Diagram

Figure 1: The dynamic equilibrium between active and dormant species prevents termination, enabling "living" growth.

Experimental Protocol

Materials & Purification (Critical)

Water is the enemy of cationic polymerization. All steps must occur under ultra-dry Nitrogen or Argon.

| Component | Specification | Purification Protocol |

| Monomer (CMPMB) | >98% Purity | Dry over |

| Solvent A | Methylcyclohexane (MCH) | Distill over |

| Solvent B | Methyl Chloride (MeCl) | Pass gas through |

| Initiator | Cumyl Chloride (CumCl) | Synthesize from cumyl alcohol + HCl gas. Vacuum distill. |

| Co-Initiator | Reflux over copper chips (removes | |

| Proton Trap | 2,6-Di-tert-butylpyridine (DTBP) | Use as received (Sigma-Aldrich >97%) or distill if yellow. |

Polymerization Procedure

Safety Note:

Step-by-Step Workflow:

-

Reactor Assembly:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge with dry

until cool. -

Immerse the flask in a cooling bath (Heptane/Liquid

slurry) to maintain -80°C .

-

-

Solvent & Monomer Charge:

-

Cannulate 60 mL Methylcyclohexane (MCH) and 40 mL Methyl Chloride (MeCl) into the flask.

-

Note: The 60:40 mix balances solubility (MCH dissolves the polymer) and polarity (MeCl stabilizes the ion pair).

-

Add DTBP (

M final conc) to scavenge protic impurities. -

Add CMPMB Monomer (Concentration typically 1.0 M). Allow to equilibrate thermally for 10 minutes.

-

-

Initiation:

-

Add Cumyl Chloride initiator (e.g., 0.02 M for a target DP of 50).

-

Start the reaction: Rapidly inject

(stock solution in MCH/MeCl) to reach a concentration of roughly 3-5x the initiator concentration (e.g., 0.08 M). -

Visual Check: The solution may turn faint yellow/orange (complex formation). Deep red/brown indicates impurity issues.

-

-

Propagation:

-

Stir vigorously at -80°C.

-

Time: Reaction rates vary. For CMPMB, expect 90-100% conversion within 30–60 minutes.

-

-

Quenching:

-

Terminate by adding 10 mL of pre-chilled Methanol containing 1% NaOH.

-

Allow the reactor to warm to room temperature (MeCl will evaporate; vent into a hood).

-

-

Workup:

-

Precipitate the polymer into excess Methanol (10x volume).

-

Redissolve in Hexane/THF and reprecipitate to remove catalyst residues.

-

Dry under vacuum at 40°C for 24 hours.

-

Experimental Workflow Diagram

Figure 2: Operational sequence for the living cationic polymerization of CMPMB.

Characterization & Expected Data

Upon successful polymerization, the material should be characterized using the following metrics:

| Technique | Observation | Interpretation |

| Confirms incorporation of chlorophenyl group. | ||

| Broad resonances typical of poly(isobutylene) derivatives. | ||

| Disappearance of | Absence of vinyl protons confirms high conversion. | |

| GPC (THF, PS Stds) | Monimodal Peak | Indicates single active species (Living system). |

| PDI ( | Confirms suppression of transfer/termination. | |

| DSC | Higher than Polyisobutylene (-70°C) due to bulky aromatic side chain. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Broad PDI (>1.5) | Slow initiation or Heat transfer issues. | Increase |

| Low Yield | Impurities (Water/Alcohols) killing chains. | Re-dry monomer over |

| High | Intramolecular cyclization. | Dilute monomer concentration. This monomer is sterically bulky; crowding can force side reactions. |

| Color: Dark Red/Black | Friedel-Crafts alkylation of solvent/monomer. | Temperature too high (> -60°C). Check cryostat. |

References

-

Storey, R. F., et al. (1995).[3] "Kinetic Study of the Living Cationic Polymerization of Isobutylene Using a Dicumyl Chloride/TiCl4/Pyridine Initiating System." Macromolecules. Link

- Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.

-

Faust, R. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews. Link

-

BenchChem. (2025).[4] "Application Notes on Chlorinated Butenes as Polymer Intermediates." (General handling of chlorinated alkene monomers). Link

-

Kostjuk, S. V. (2015). "Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene." RSC Polymer Chemistry. Link

Sources

Grignard reaction conditions for synthesizing 4-(3-Chlorophenyl)-2-methyl-1-butene